molecular formula C20H21N3O2S B2419970 2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1115871-44-7

2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2419970
CAS No.: 1115871-44-7
M. Wt: 367.47
InChI Key: KVIMQMPTEIFAMT-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3-methylphenylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide would depend on its specific biological target. Generally, compounds with a thiazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The benzamide moiety can enhance binding affinity to certain proteins, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-1,3-thiazol-4-yl)-N-(3-methylphenyl)benzamide: Similar structure with a methyl group instead of an ethyl group on the thiazole ring.

    4-(2-ethyl-1,3-thiazol-4-yl)-N-(4-methylphenyl)benzamide: Similar structure with a methyl group on the para position of the benzene ring.

Uniqueness

2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is unique due to the specific positioning of the ethyl group on the thiazole ring and the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIMQMPTEIFAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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